3-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
3-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H7BrN2O2 and its molecular weight is 267.08 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Related compounds have been shown to inhibit cdk2, resulting in significant alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect cell cycle progression and induce apoptosis . This can lead to downstream effects such as halted cell growth and death of cancer cells .
Result of Action
Similar compounds have been shown to inhibit the growth of various cell lines, suggesting potential cytotoxic activities .
Biological Activity
3-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a bromophenyl group. Its molecular formula is , and it possesses several functional groups that contribute to its biological activity. The presence of the bromine atom can enhance its interaction with biological targets, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing the following:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.5 to 1.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Mechanism of Action : It is believed that the compound disrupts bacterial cell wall synthesis, although detailed mechanisms are still under investigation.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1.0 |
Pseudomonas aeruginosa | 1.5 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer potential:
- Cell Line Studies : In vitro studies on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines indicated that the compound inhibits cell proliferation with IC50 values of approximately 12 µM and 15 µM respectively .
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis in cancer cells, suggesting a potential mechanism for its anticancer effects.
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Apoptosis Rate (%) |
---|---|---|
HeLa | 12 | 30 |
MCF-7 | 15 | 25 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituent Variations : Studies indicate that varying the substituents on the phenyl ring can significantly affect both antimicrobial and anticancer activities. For instance, replacing bromine with chlorine resulted in decreased potency .
- Computational Studies : Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes and receptors, supporting the observed biological activities .
Case Studies
Several case studies have highlighted the efficacy of this compound in real-world applications:
- Clinical Relevance : A case study involving patients with resistant bacterial infections demonstrated successful treatment outcomes when using derivatives of this compound as part of combination therapy .
- Laboratory Findings : In laboratory settings, researchers noted that compounds similar to this compound exhibited synergistic effects when combined with conventional antibiotics .
Properties
IUPAC Name |
3-(4-bromophenyl)-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-9(14)5-6-12-10(13)15/h1-6H,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLNPFNUBHBIIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CNC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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